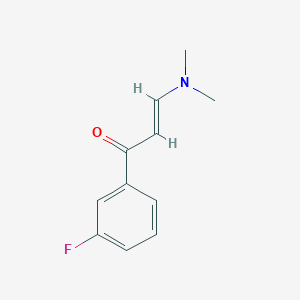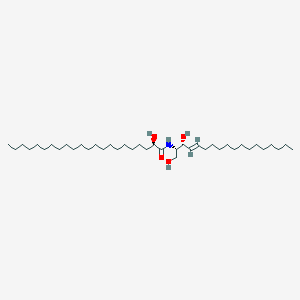
22:0(2R-OH) Ceramide, N-(2'-(R)-hydroxybehenoyl)-D-erythro-sphingosine, powder
Overview
Description
Ceramides are important intermediates in the metabolism of sphingolipids . They are a family of lipid mediators, playing a role in various biological processes, including cell proliferation, apoptosis, and stress response . Ceramides consist of a sphingoid long-chain base linked to an acyl chain with an amide bond . The length and properties of sphingoid bases in ceramides vary in different tissues and organisms, resulting in different biological functions .
Synthesis Analysis
High-throughput liquid chromatography-mass spectrometry has been used extensively for monitoring the levels of serological ceramides . A rapid, sensitive, and high-throughput isotope dilution liquid chromatography-negative ion electrospray tandem mass spectrometry (IDLC-nESI-MS/MS) method was developed and verified for accurate quantification of 41 ceramides .Molecular Structure Analysis
Ceramides consist of a sphingoid long-chain base linked to an acyl chain with an amide bond . The length and properties of sphingoid bases in ceramides vary in different tissues and organisms, resulting in different biological functions .Chemical Reactions Analysis
Ceramides are important precursors for the biosynthesis of a wide range of sphingolipids such as gangliosides and sphingomyelin .Physical And Chemical Properties Analysis
The physical and chemical properties of ceramides can be analyzed using high-throughput liquid chromatography-mass spectrometry . A single-phase solvent mixture including isopropanol, acetonitrile, and water (4:2:1, v/v/v) was selected for ceramide analysis .Scientific Research Applications
Role in Skin Barrier Function
Ceramides, including specific forms like 22:0(2R-OH) Ceramide, play a crucial role in maintaining the skin's barrier function. They are major components of the lipid matrix in the stratum corneum, the outermost layer of the skin, which is essential for preventing water loss and protecting against external pathogens. The diverse subclasses of ceramides contribute to the structural and functional integrity of the skin barrier. Understanding the properties of different ceramide species helps in comprehending their impact on skin health and potential applications in treating skin disorders (Wartewig & Neubert, 2007).
Anticancer Potential
Ceramides are recognized as central mediators in cell signaling pathways, influencing cell growth, differentiation, and apoptosis. Their role as "tumor suppressor lipids" has been highlighted, with evidence suggesting that ceramides can potentiate cellular processes leading to cancer cell death. This positions ceramides as a promising target in cancer therapy, where strategies to elevate ceramide levels in cancer cells are considered potential anticancer approaches. The development and application of ceramide analogs that mimic or enhance ceramide's biological activities are being explored for their therapeutic potential in oncology (Liu, Beckman, & Foroozesh, 2013).
Ceramide in Lung Pathophysiology
Ceramide signaling plays a significant role in lung health and disease. The balance between ceramide and sphingosine-1-phosphate is critical for cell survival, vascular function, and immune response in the lung. Abnormal ceramide metabolism has been linked to various lung diseases, including fibrosis, asthma, and chronic obstructive pulmonary disease. Targeting ceramide metabolic pathways offers a novel approach for therapeutic interventions in lung disorders (Petrache & Berdyshev, 2016).
Implications in Neurodegenerative Diseases
Ceramides are implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's disease, through their involvement in apoptosis, inflammation, and cell signaling dysregulation. The intricate balance between ceramide and sphingosine-1-phosphate within the brain influences neuronal survival and function, suggesting that modulation of ceramide levels could be a therapeutic strategy for neurodegenerative conditions (de la Monte, 2012).
Ceramide and Stem Cell Regulation
Ceramide and its derivatives play a role in stem cell regulation, influencing apoptosis and differentiation. Research on ceramide analogs has shown potential in selectively targeting and eliminating tumor-forming stem cells from grafts, highlighting the therapeutic potential of ceramide in stem cell-based treatments and cancer therapy (Bieberich, 2008).
Mechanism of Action
Target of Action
Ceramides are known to interact with various cellular components, including transmembrane proteins, cholesterol, and other sphingolipids . These interactions play a fundamental role in maintaining the stability of cell membrane structure and mediating signal transduction .
Mode of Action
Ceramides are known to play a role in various biological processes, including cell proliferation, apoptosis, and stress response . The length and properties of sphingoid bases in ceramides vary in different tissues and organisms, resulting in different biological functions .
Biochemical Pathways
Ceramides are important intermediates in the metabolism of sphingolipids . They serve as the precursor for all major sphingolipids in eukaryotes
Result of Action
Given the role of ceramides in cell proliferation, apoptosis, and stress response , it can be inferred that this compound may have significant effects on these processes.
Future Directions
properties
IUPAC Name |
(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H79NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-39(44)40(45)41-37(36-42)38(43)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h32,34,37-39,42-44H,3-31,33,35-36H2,1-2H3,(H,41,45)/b34-32+/t37-,38+,39+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCZDEAAQZWMGI-ZAKDXXNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H79NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
22:0(2R-OH) Ceramide, N-(2'-(R)-hydroxybehenoyl)-D-erythro-sphingosine, powder | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,3,3,4,4,4-Heptafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043957.png)
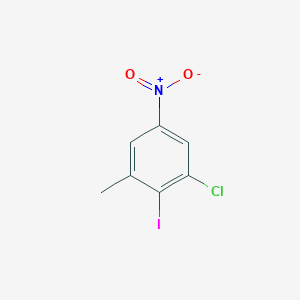


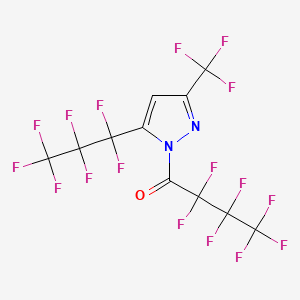


![2,2,2-Trifluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3043968.png)

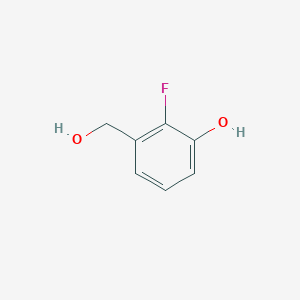

![2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B3043975.png)

